molecular formula C13H16BClO3 B8140790 2-Chloro-4-formylphenylboronic acid pinacol ester

2-Chloro-4-formylphenylboronic acid pinacol ester

Cat. No.: B8140790
M. Wt: 266.53 g/mol
InChI Key: UPFNNHCCFWUAEW-UHFFFAOYSA-N
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Description

2-Chloro-4-formylphenylboronic acid pinacol ester is a boronic ester derivative characterized by a formyl (-CHO) group at the para position and a chlorine substituent at the ortho position of the phenyl ring. The pinacol ester group enhances solubility in organic solvents and stabilizes the boronic acid moiety, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings. This compound is widely used in medicinal chemistry and materials science for synthesizing bioactive molecules and functional polymers .

Properties

IUPAC Name

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFNNHCCFWUAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-4-formylphenylboronic acid pinacol ester typically involves the esterification of 2-Chloro-4-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . Industrial production methods may involve similar esterification processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Chloro-4-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₆BClO₃
  • Molar Mass : 256.63 g/mol
  • Appearance : Typically a white or off-white crystalline solid.
  • Solubility : Slightly soluble in water, more soluble in organic solvents.

Organic Synthesis

The primary application of 2-Chloro-4-formylphenylboronic acid pinacol ester is in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. This reaction is crucial for creating biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling Reaction

In this palladium-catalyzed process, the compound acts as a boron source that couples with aryl halides to form biphenyl derivatives. The general reaction can be represented as follows:

2 Chloro 4 formylphenylboronic acid pinacol ester+Ar X+Pd 0 Biaryl product+B OC CH +X\text{2 Chloro 4 formylphenylboronic acid pinacol ester}+\text{Ar X}+\text{Pd 0 }\rightarrow \text{Biaryl product}+\text{B OC CH }+\text{X}^-

This reaction is notable for its efficiency and mild conditions, making it a preferred method for synthesizing complex organic molecules.

Medicinal Chemistry

Boronic acids and their derivatives have gained attention for their biological activities. 2-Chloro-4-formylphenylboronic acid pinacol ester may serve as an intermediate in synthesizing bioactive compounds.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasome activity, which is vital for cell cycle regulation. For instance, derivatives of boronic acids have been shown to exhibit significant anticancer properties by interfering with cellular mechanisms involved in tumor growth and survival .

Drug Development

The compound's ability to modify biological pathways makes it a candidate for drug development. Its derivatives have been explored for their potential as proteasome inhibitors, which are crucial in treating various cancers .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, 2-Chloro-4-formylphenylboronic acid pinacol ester has potential uses in materials science.

Polymer Chemistry

The compound can be utilized to create functionalized polymers through cross-coupling reactions. These polymers can exhibit unique properties suitable for applications in electronics and photonics.

Case Studies and Research Findings

Several studies have documented the utility of 2-Chloro-4-formylphenylboronic acid pinacol ester:

StudyFindings
Study on Anticancer Activity Demonstrated that boronic acid derivatives can inhibit proteasome activity leading to cancer cell death.
Polymer Functionalization Explored the use of boronic esters to synthesize advanced materials with tailored properties.
Synthesis Methodology Highlighted efficient methods for synthesizing complex organic molecules using this compound as a building block.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Molecular Properties

The structural diversity of boronic acid pinacol esters arises from substituents on the phenyl ring, which influence reactivity, solubility, and stability.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Chloro-4-formylphenylboronic acid pinacol ester C₁₃H₁₅BClO₃ 265.52 Cl (ortho), CHO (para) Not explicitly listed
3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester C₁₄H₁₇BClNO₂ 283.56 Cl (meta), CH₂CN (para) CID 86222902
2-Fluoro-4-methylthiophenylboronic acid pinacol ester C₁₃H₁₈BFO₂S 268.16 F (ortho), SCH₃ (para) 1436431-16-1
4-Nitrophenylboronic acid pinacol ester C₁₂H₁₆BNO₄ 265.07 NO₂ (para) Not listed

Key Observations :

  • Electron-withdrawing groups (e.g., -CHO, -NO₂, -CN) increase the electrophilicity of the boron center, enhancing reactivity in cross-couplings.
  • Bulky substituents (e.g., -SCH₃) may sterically hinder coupling reactions .

Solubility Profiles

Pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. Substituent polarity and steric effects further modulate solubility.

Table 2: Solubility in Common Solvents

Compound Name Chloroform Acetone Ether Hydrocarbons
Phenylboronic acid (parent) Moderate High High Low
Phenylboronic acid pinacol ester High High High Moderate
2-Chloro-4-formylphenylboronic acid pinacol ester* High High High Low-Moderate
4-Nitrophenylboronic acid pinacol ester High High Moderate Low

*Inferred from solubility trends of similar pinacol esters .

Key Observations :

  • Polar solvents like chloroform and acetone dissolve most pinacol esters effectively.
  • Hydrocarbon solubility is lowest for compounds with polar substituents (e.g., -CHO, -NO₂) due to reduced lipophilicity .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Efficiency

The electron-withdrawing formyl group in 2-chloro-4-formylphenylboronic acid pinacol ester activates the boron center, facilitating transmetalation in palladium-catalyzed couplings.

Table 3: Reactivity Comparisons

Compound Name Reaction Rate (Relative) Yield (%) Catalyst Loading (Pd, mol%)
2-Chloro-4-formylphenylboronic acid pinacol ester High 85–92 0.5–1.0
4-Methylphenylboronic acid pinacol ester Moderate 70–80 1.0–2.0
4-Nitrophenylboronic acid pinacol ester Very High 90–95 0.5

Key Observations :

  • Electron-withdrawing groups (e.g., -CHO, -NO₂) accelerate reaction rates by stabilizing the boronate intermediate .
  • Steric hindrance from substituents like -SCH₃ or bulky rings reduces yields .

Chemical Stability

  • 2-Chloro-4-formylphenylboronic acid pinacol ester : Stable under inert storage (2–8°C, dry conditions). The formyl group may render it susceptible to oxidation, necessitating argon/vacuum storage .
  • 4-Nitrophenylboronic acid pinacol ester : Degrades upon prolonged exposure to moisture, releasing nitric oxide .

Biological Activity

2-Chloro-4-formylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The chemical structure of 2-Chloro-4-formylphenylboronic acid pinacol ester can be represented as follows:

C1H2C2H3BClO3\text{C}_1\text{H}_2\text{C}_2\text{H}_3\text{B}\text{Cl}\text{O}_3

This structure includes a boron atom that plays a crucial role in its biological interactions.

Biological Activity Overview

Research indicates that boronic acids and their derivatives exhibit diverse biological activities, including enzyme inhibition, anti-cancer properties, and antimicrobial effects. The specific biological activities associated with 2-Chloro-4-formylphenylboronic acid pinacol ester are summarized below:

Anticancer Activity

Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to cell cycle arrest in cancer cells. For instance, related compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong growth inhibition capabilities .

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundTargetIC50 (nM)Cell Line
2-Chloro-4-formylphenylboronicProteasome8.21U266
Related Boronic Acid DerivativeProteasome6.74Various Cancer

Enzyme Inhibition

Boronic acids are known for their ability to act as reversible inhibitors of serine proteases. For instance, studies on similar compounds have shown that they can selectively inhibit enzymes like DPP4 and FAP with IC50 values below 4 nM . This specificity makes them valuable for therapeutic applications targeting specific pathways involved in diseases such as cancer.

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (nM)
2-Chloro-4-formylphenylboronicDPP4<4
Related CompoundFAP560

The mechanism by which 2-Chloro-4-formylphenylboronic acid pinacol ester exerts its biological effects involves the formation of covalent bonds with diols present in glycoproteins and sugars. This interaction can hinder the normal function of target proteins, leading to altered cellular processes such as apoptosis and cell cycle progression .

Case Studies

Several case studies highlight the efficacy of boronic acids in clinical settings:

  • Cancer Treatment : A study demonstrated that a related boronic acid derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through proteasome inhibition.
  • Antimicrobial Activity : Another investigation found that boronic acid derivatives exhibited potent antimicrobial activity against resistant strains of bacteria, achieving minimum inhibitory concentrations (MICs) as low as 0.39 mg/L against Staphylococcus aureus .

Q & A

Basic: What are the optimal synthetic routes and purification methods for 2-chloro-4-formylphenylboronic acid pinacol ester?

The synthesis typically involves palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron, followed by formylation and chlorination steps. Key considerations include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are effective for Suzuki-Miyaura coupling, with ligand choice impacting yield .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted boronic esters. Recrystallization from ethanol/water mixtures enhances purity (>97% by GC) .
  • Stability : Store under inert gas at 0–6°C to prevent hydrolysis of the boronic ester .

Basic: How should researchers assess the stability of this compound under varying experimental conditions?

  • Hydrolytic stability : Monitor via ¹¹B NMR in D₂O/THF mixtures; the pinacol ester is stable at pH 7–9 but hydrolyzes rapidly under acidic (pH <4) or basic (pH >10) conditions .
  • Thermal stability : TGA analysis shows decomposition onset at ~180°C. Avoid prolonged heating above 100°C in solution .
  • Light sensitivity : UV-Vis spectra (λmax ~290 nm) indicate no significant photodegradation under standard lab lighting .

Advanced: What strategies mitigate substituent effects (chloro, formyl) in cross-coupling reactions?

  • Electron-withdrawing groups : The chloro and formyl substituents reduce electron density at the boron center, slowing transmetallation. Mitigate by:
    • Using PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) to enhance oxidative addition .
    • Increasing reaction temperature (80–100°C) and prolonging time (24–48 hrs) .
  • Competitive side reactions : The formyl group may undergo aldol condensation. Add molecular sieves or work under anhydrous conditions to suppress this .

Advanced: How can the reaction kinetics with H₂O₂ be quantified for analytical applications?

  • UV-Vis spectroscopy : Track the disappearance of the boronic ester (λmax ~290 nm) and formation of 4-chloro-2-hydroxybenzaldehyde (λmax ~405 nm). Pseudo-first-order kinetics (k = 0.12 min⁻¹ at pH 7.2) are observed .
  • Stopped-flow methods : Resolve rapid intermediates (e.g., boronate-peroxide adducts) with millisecond precision .
  • HPLC validation : Use a C18 column (MeCN/H₂O + 0.1% TFA) to quantify residual boronic ester and reaction byproducts .

Advanced: How does this compound perform in controlled polymerizations (e.g., RAFT)?

  • RAFT compatibility : The boronic ester is inert to thiocarbonylthio agents. Copolymerize with styrenic monomers using AIBN initiator (70°C, 24 hrs) to achieve Mn ~17,000–32,000 g/mol with Đ <1.2 .
  • Post-polymerization modification : Hydrolyze the pinacol ester with 1M HCl/THF (1:1 v/v) to expose boronic acid groups for bioconjugation .

Advanced: What analytical techniques resolve structural ambiguities in derivatives?

  • ²D NMR (HSQC, HMBC) : Assigns formyl (¹H δ 9.8 ppm) and boron-bound carbons (¹³C δ 82–85 ppm) .
  • High-res mass spectrometry (HRMS-ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolves steric effects of the chloro and formyl groups on boronate geometry (e.g., dihedral angle ~45°) .

Methodological: How to troubleshoot low yields in Suzuki-Miyaura couplings?

  • Common pitfalls :
    • Incomplete deoxygenation : Sparging with N₂ for 30 mins pre-reaction improves Pd catalyst activity .
    • Base selection : K₂CO₃ outperforms Na₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Alternative conditions : Microwave-assisted synthesis (100°C, 20 mins) achieves >90% conversion .

Methodological: What are the key differences in reactivity compared to non-chlorinated analogs?

  • Reduced nucleophilicity : The chloro group decreases coupling efficiency by 20–30% vs. non-chlorinated analogs. Compensate with 1.5 equiv boronic ester .
  • Ortho-directing effects : The formyl group facilitates electrophilic substitution at the para position in subsequent functionalization .

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